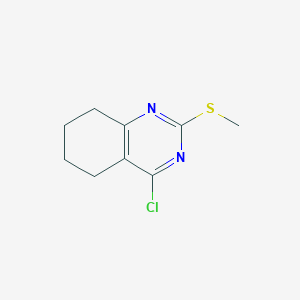
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C9H11ClN2S and its molecular weight is 214.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Design
Research on substituted tetrahydroquinolines, including compounds structurally related to 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline, focuses on their crystal structures. These studies utilize single-crystal X-ray diffraction to solve and refine structures, providing insights into molecular arrangements and potential applications in heterocyclic design (Albov, Rybakov, Babaev, & Aslanov, 2004).
Synthesis of Novel Compounds
The versatility of tetrahydroquinazoline derivatives in chemical reactions is evident from their role in synthesizing new tetrahydroquinazolines and tetrahydrothieno[2,3-b]quinolines. These processes include reactions with methyl iodide, hydrazine hydrate, phenylhydrazine, thiosemicarbazide, and α-halocarbonyl compounds, leading to various alkylated products and intramolecular cyclizations (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Thermo-Physical Characterization
Studies on the thermo-physical properties of related compounds, such as 1,3,4-oxadiazole derivatives, in different solvents provide valuable information on density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters. These findings are crucial for understanding the solvation behavior and molecular interactions of tetrahydroquinazoline derivatives in various environments (Godhani, Dobariya, Sanghani, & Mehta, 2013).
Tubulin-Polymerization Inhibition
Research into 4-(N-cycloamino)phenylquinazolines, derived from modifications of the tetrahydroquinoline moiety, has identified these compounds as novel tubulin-polymerization inhibitors. They target the colchicine site, showing high cytotoxic activity in vitro and significant antitumor activity in vivo, which underscores the potential of tetrahydroquinazoline derivatives in developing new anticancer therapies (Wang et al., 2014).
Antimalarial Activity
Derivatives of tetrahydroquinazoline have been evaluated for their antimalarial activity against Plasmodium falciparum. The study underscores the potential of certain tetrahydroquinazoline derivatives as inhibitors of dihydrofolate reductase, suggesting their usefulness in developing new antimalarial agents (Ommeh et al., 2004).
Antiviral Research
Fluorine-containing 4-arylaminoquinazolines, including those with substitutions similar to this compound, have been synthesized and assessed for their antiviral activity. These compounds exhibit promising results against various viruses, highlighting their potential in antiviral drug development (Lipunova, Nosova, Laeva, & Charushin, 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQBZDZLOKZGBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401382 |
Source


|
| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51660-11-8 |
Source


|
| Record name | 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51660-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


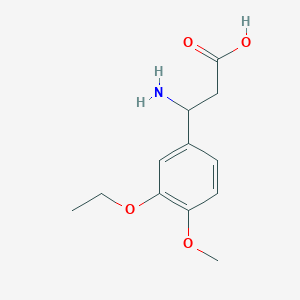

amino]acetic acid](/img/structure/B1308404.png)
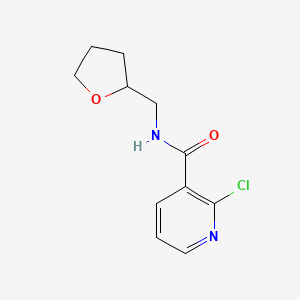

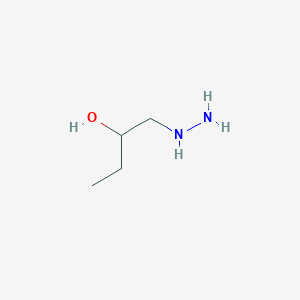

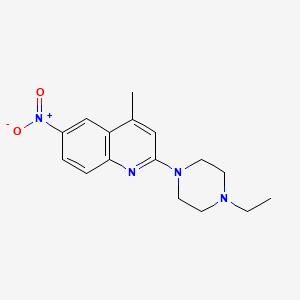

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)
![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)
